ヨウ化ビスマス

説明

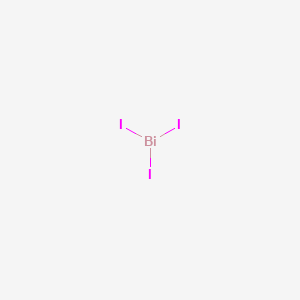

It appears as greenish-black crystals and is known for its distinctive crystal structure, where iodide ions form a hexagonally closest-packed lattice, and bismuth ions occupy one-third of the octahedral holes . This compound is of interest in qualitative inorganic analysis and has various applications in different fields.

科学的研究の応用

Bismuth iodide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including the Mukaiyama aldol reaction.

Biology and Medicine:

Industry: Bismuth iodide is used in the fabrication of lead-free perovskite materials for optoelectronic applications, such as solar cells and X-ray detectors

作用機序

- Bismuth(III) iodide primarily interacts with bacterial cells, particularly Helicobacter pylori (H. pylori), a bacterium associated with gastric ulcers and other gastrointestinal disorders .

- As a result, H. pylori viability is compromised, leading to reduced infection severity .

- Bismuth(III) iodide affects several pathways:

- Clinical Effects : Treatment of H. pylori infections, alleviation of dyspepsia, and potential anticancer properties .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化学分析

Biochemical Properties

Bismuth iodide has been found to interact with various enzymes and proteins. For instance, it can inactivate enzymes involved in respiration, such as F1-ATPase, and other enzymes, such as urease and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3+ regulating proteins . These interactions can influence biochemical reactions within the body.

Cellular Effects

Bismuth iodide has shown to have effects on various types of cells and cellular processes. For instance, it has been used in photovoltaic applications due to its low toxicity and stability in air

Molecular Mechanism

The molecular mechanism of Bismuth iodide involves its interaction with biomolecules and its influence on gene expression. Bismuth iodide forms upon heating an intimate mixture of iodine and bismuth powder . It can also be made by the reaction of bismuth oxide with aqueous hydroiodic acid . Since Bismuth iodide is insoluble in water, it can be tested for the presence of Bi3+ ions by adding a source of iodide such as potassium iodide .

Temporal Effects in Laboratory Settings

The effects of Bismuth iodide over time in laboratory settings have been observed in various studies. For instance, a device employing CsBi3I10 as a photoactive layer exhibits a power conversion efficiency of 1.51% and an excellent ambient stability over 30 days

Metabolic Pathways

It has been suggested that Bismuth iodide can interfere with certain enzymes and cofactors

Transport and Distribution

It has been suggested that Bismuth iodide can be transported and distributed within cells and tissues through certain transporters or binding proteins

Subcellular Localization

It has been suggested that Bismuth iodide can be localized in specific compartments or organelles within the cell

準備方法

Synthetic Routes and Reaction Conditions: Bismuth iodide can be synthesized through several methods:

- Heating an intimate mixture of iodine and bismuth powder results in the formation of bismuth iodide:

Direct Combination: 2Bi+3I2→2BiI3

Bismuth oxide reacts with aqueous hydroiodic acid to produce bismuth iodide:Reaction with Hydroiodic Acid: Bi2O3(s)+6HI(aq)→2BiI3(s)+3H2O(l)

Industrial Production Methods: Industrial production of bismuth iodide typically involves the direct combination method due to its simplicity and efficiency. The reaction is carried out under controlled heating conditions to ensure complete reaction and high purity of the product .

Types of Reactions:

- Bismuth iodide can undergo substitution reactions with halide donors to form iodobismuth anions:

Substitution Reactions: 2NaI+BiI3→Na2[BiI5]

Catalytic Reactions: Bismuth iodide acts as a catalyst in the Mukaiyama aldol reaction and in Barbier-type allylation of carbonyl compounds in combination with reducing agents like zinc or magnesium.

Common Reagents and Conditions:

Halide Donors: Sodium iodide is commonly used to form iodobismuth anions.

Reducing Agents: Zinc or magnesium are used in Barbier-type allylation reactions.

Major Products:

Iodobismuth Anions: Formed during substitution reactions.

Aldol Products: Formed in the Mukaiyama aldol reaction.

Allylated Products: Formed in Barbier-type allylation reactions.

類似化合物との比較

- Bismuth Fluoride (BiF₃)

- Bismuth Chloride (BiCl₃)

- Bismuth Bromide (BiBr₃)

Comparison:

- Bismuth Fluoride: Unlike bismuth iodide, bismuth fluoride is highly reactive and used in different types of fluorination reactions.

- Bismuth Chloride: Bismuth chloride is more soluble in water compared to bismuth iodide and is used in different catalytic processes.

- Bismuth Bromide: Bismuth bromide shares similar properties with bismuth iodide but has different reactivity patterns due to the presence of bromine instead of iodine .

Bismuth iodide stands out due to its unique crystal structure and its applications in both organic synthesis and biomedical fields, making it a versatile and valuable compound in scientific research and industry.

生物活性

Bismuth iodide (BiI₃) is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of bismuth iodide, focusing on its antimicrobial properties, interactions with human cells, and potential applications in various therapeutic contexts.

Overview of Bismuth Iodide

Bismuth iodide is a bismuth halide compound known for its unique properties, including low toxicity and photoconductivity. Its synthesis typically involves the electrochemical reduction of bismuth salts in the presence of iodine, leading to the formation of BiI₃ crystals suitable for various applications, including radiation detection and photovoltaic devices .

Antimicrobial Activity

Bismuth compounds, including bismuth iodide, have been extensively studied for their antimicrobial properties. They are particularly effective against Helicobacter pylori, a bacterium associated with gastric ulcers. Recent studies have elucidated the mechanisms by which bismuth compounds exert their antibacterial effects:

- Mechanisms of Action : Bismuth iodide disrupts multiple essential pathways in H. pylori, including oxidative defense systems and pH-buffering abilities. It inhibits key enzymes such as urease and alcohol dehydrogenase, which are crucial for bacterial survival .

- Case Study : In vitro studies demonstrated that bismuth compounds downregulate virulence factors like CagA and VacA and disrupt flagella assembly, which is vital for bacterial colonization .

Table 1: Antimicrobial Activity of Bismuth Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| BiI₃ | H. pylori | < 50 µM | Inhibition of urease and oxidative stress response |

| Bi(III) Complex | E. coli, S. aureus | < 100 µM | Chelation theory enhancing antibacterial activity |

| BiI₃ | Pseudomonas aeruginosa | < 75 µM | Disruption of flagella assembly |

Cytotoxicity Studies

Bismuth iodide has also been evaluated for its cytotoxic effects against cancer cell lines:

- Cytotoxic Activity : Research involving novel bismuth(III) halide complexes showed significant cytotoxicity against human adenocarcinoma cell lines (MCF-7 and HeLa). The studies indicated that lower inter-molecular interactions among halogenated complexes correlate with higher cytotoxic activity .

- Mechanistic Insights : The mechanism involves interference with cellular signaling pathways and apoptosis induction in cancer cells .

Table 2: Cytotoxic Effects of Bismuth Compounds

| Compound | Cell Line | IC₅₀ (µM) | Observed Effects |

|---|---|---|---|

| BiI₃ | MCF-7 | 30 | Induction of apoptosis |

| Bi(III) Complex | HeLa | 25 | Cell cycle arrest |

| BiI₃ | MRC-5 | >100 | Minimal toxicity to normal cells |

Toxicological Profile

While bismuth iodide exhibits beneficial biological activities, it is essential to consider its toxicological profile:

- Toxicity Studies : Reports indicate that exposure to bismuth iodide can lead to immunological effects and potential neurotoxic outcomes at high concentrations. However, its low toxicity compared to other heavy metals makes it a candidate for safer therapeutic applications .

- Environmental Impact : Bismuth iodide's environmental interactions have been studied, particularly regarding its degradation products and their potential ecological effects .

特性

IUPAC Name |

bismuth;triiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOECRLKKXSXCPB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiI3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6938 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7787-64-6 | |

| Record name | Bismuth triiodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BISMUTH IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGX9X3FOLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of bismuth iodide?

A1: The molecular formula of bismuth iodide is BiI3. It has a molecular weight of 589.69 g/mol.

Q2: What are the characteristic optical properties of bismuth iodide?

A2: Bismuth iodide exhibits strong absorption in the visible light region, with a sharp absorption edge typically observed around 650 nm []. This corresponds to an indirect bandgap energy of approximately 1.7 eV [, ] making it a promising candidate for photovoltaic applications.

Q3: How does the crystal structure of bismuth iodide influence its optical properties?

A3: The layered structure of A3Bi2I9 compounds, where A is a monovalent cation, intrinsically limits significant modification of their band gap []. Achieving higher efficiencies in bismuth-based solar cells may require three-dimensional connectivity of BiI6 octahedra.

Q4: Is bismuth iodide stable under ambient conditions?

A4: Bismuth iodide demonstrates significantly better stability in air and moisture compared to lead-based perovskites []. This enhanced stability makes it an attractive alternative for photovoltaic applications, particularly for applications requiring prolonged exposure to air.

Q5: How does the film quality of bismuth iodide impact its performance in devices?

A5: Achieving high-quality, uniform, and compact bismuth iodide films is crucial for optimal device performance, particularly in photovoltaic applications [, ]. Defects such as pinholes can negatively affect charge transport and reduce the overall efficiency of the device.

Q6: Can bismuth iodide be used as a photocatalyst?

A6: Yes, bismuth iodide and its derivatives, particularly bismuth oxyiodides, have demonstrated promising photocatalytic activities [, ]. These materials can effectively degrade organic pollutants in water under visible light irradiation, showcasing their potential in environmental remediation.

Q7: How does the phase transition from bismuth iodide to bismuth oxyiodides influence photocatalysis?

A7: The transition from bismuth iodide to bismuth oxyiodides can significantly alter the optoelectronic properties and photocatalytic activity of the material []. For instance, the formation of a BiOI/Bi4O5I2 heterostructure through thermal treatment has been shown to enhance the photocatalytic degradation of nitazoxanide, highlighting the importance of controlling the phase composition for optimal performance.

Q8: Have computational methods been employed to study bismuth iodide?

A8: Yes, density functional theory (DFT) calculations have been extensively used to investigate the electronic structure, optical properties, and charge carrier dynamics of bismuth iodide and its derivatives [, ]. These calculations provide valuable insights into the fundamental properties of these materials and guide the design of more efficient optoelectronic devices.

Q9: How do modifications to the A-site cation in A3Bi2I9 compounds affect the band gap?

A9: Theoretical and experimental studies indicate that the band gap in A3Bi2I9 compounds is relatively insensitive to the size of the A-site cation []. This insensitivity arises from the interplay of various factors, including the presence of hydrogen bonds with organic A-site cations and spin-orbit coupling effects.

Q10: How does alloying with elements like cesium and antimony impact the properties of silver bismuth iodide?

A10: Partially substituting silver with cesium and bismuth with antimony in silver bismuth iodide (SBI) can enhance its photovoltaic properties []. This alloying approach modifies the crystallinity, increases grain size, and alters the absorption edge, leading to improved power conversion efficiency.

Q11: How can the stability of bismuth iodide-based perovskite solar cells be improved?

A11: Employing strategies like solvent engineering, antisolvent treatments, and incorporating suitable hole-transporting materials can improve the stability and performance of bismuth iodide-based solar cells [, , ]. These methods enhance film quality, reduce defects, and optimize charge carrier dynamics, leading to more efficient and durable devices.

Q12: What are the potential applications of bismuth iodide beyond photovoltaics?

A12: Apart from its promising role in lead-free perovskite solar cells, bismuth iodide is also being explored for applications in radiation detectors [], photodetectors [], nonvolatile memory devices [, , ], and thermoelectric devices []. Its unique optical, electronic, and stability properties make it a versatile material for various cutting-edge technologies.

Q13: What are the future research directions for bismuth iodide-based materials?

A13: Further research on bismuth iodide-based materials should focus on improving device efficiency and long-term stability, understanding the impact of different synthesis techniques and processing conditions on material properties, exploring novel applications beyond photovoltaics, and addressing any potential environmental concerns associated with its production and disposal.

Q14: Can bismuth iodide be used in flexible electronics?

A14: Yes, bismuth iodide's compatibility with flexible substrates and low-temperature processing techniques makes it suitable for flexible electronics [, ]. Researchers have demonstrated the fabrication of flexible resistive random-access memory devices using bismuth iodide/van der Waals materials heterostructures, highlighting its potential in this emerging field.

Q15: How does the deposition method affect the properties of bismuth iodide thin films?

A15: Different deposition techniques, such as chemical vapor deposition (CVD) [, ], thermal evaporation [], and solution processing [, ], can significantly influence the structural, optical, and electrical properties of bismuth iodide thin films. For instance, CVD-grown films have shown higher carrier mobilities compared to their solution-processed counterparts.

Q16: Can bismuth iodide be used in tandem solar cells?

A16: The wide band gap of bismuth iodide makes it a potential candidate for use as a top cell in tandem solar cell configurations []. By combining it with a low-bandgap material, it could potentially improve the overall efficiency of the solar cell by absorbing a broader range of wavelengths from the solar spectrum.

Q17: How does the incorporation of organic cations affect the properties of bismuth iodide?

A17: Incorporating organic cations into the bismuth iodide lattice can significantly influence its structural, optical, and electronic properties [, , ]. For example, methylammonium bismuth iodide [(CH3NH3)3Bi2I9 or MBI] exhibits a different crystal structure and optical bandgap compared to pure bismuth iodide, demonstrating the tunability of these hybrid materials.

Q18: What are the potential environmental impacts of bismuth iodide?

A18: While bismuth iodide is considered less toxic than lead-based perovskites, its environmental impact requires further investigation []. Research should focus on understanding its degradation pathways, potential for bioaccumulation, and developing environmentally friendly synthesis and disposal methods to ensure its sustainable utilization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。